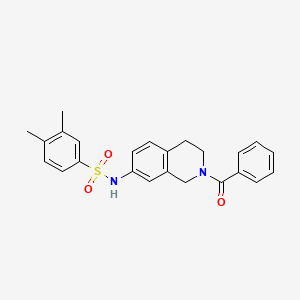

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide

Description

N-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroisoquinoline core modified with a benzoyl group at position 2 and a 3,4-dimethylbenzenesulfonamide substituent at position 5. The tetrahydroisoquinoline scaffold is notable for its presence in bioactive alkaloids and pharmaceutical agents, while the sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL, which is widely recognized for small-molecule refinement .

The synthesis of this compound likely involves multi-step organic reactions, including sulfonylation of the tetrahydroisoquinoline precursor and subsequent benzoylation.

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-8-11-23(14-18(17)2)30(28,29)25-22-10-9-19-12-13-26(16-21(19)15-22)24(27)20-6-4-3-5-7-20/h3-11,14-15,25H,12-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSKTSDRRIWTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline backbone is synthesized via Bischler-Napieralski cyclization , a well-established method for constructing 1,2,3,4-tetrahydroisoquinolines.

Procedure :

- Starting Material : 3,4-Dimethoxyphenethylamine (8 ) is acylated with chloroacetyl chloride to form α-chloroamide intermediate 19 .

- Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces intramolecular cyclization, yielding 3,4-dihydroisoquinoline 45 .

- Reduction : Sodium borohydride (NaBH₄) reduces the dihydro intermediate to racemic 1,2,3,4-tetrahydroisoquinoline 63 .

Optimization Insights :

- Solvent : Toluene or dichloromethane facilitates cyclization.

- Catalyst : Phosphorus pentoxide (P₂O₅) enhances reaction efficiency.

Table 1 : Comparative Cyclization Conditions

| Parameter | Condition A | Condition B |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Catalyst | POCl₃ | P₂O₅ + POCl₃ |

| Temperature | Reflux (40°C) | Reflux (110°C) |

| Yield | 78% | 86% |

Introduction of the Benzoyl Group at Position 2

Acylation with Benzoyl Chloride

The tetrahydroisoquinoline intermediate 63 undergoes acylation at position 2 using benzoyl chloride under basic conditions.

Procedure :

- Base Selection : Triethylamine (TEA) or sodium hydroxide neutralizes HCl byproduct.

- Reaction : Benzoyl chloride (1.2 equiv) is added dropwise to 63 in anhydrous tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 h.

Critical Parameters :

- Stoichiometry : Excess benzoyl chloride ensures complete acylation.

- Workup : Aqueous NaHCO₃ wash removes unreacted chloride.

Yield : 89–92%.

Sulfonamide Functionalization at Position 7

Sulfonation with 3,4-Dimethylbenzenesulfonyl Chloride

The final step introduces the sulfonamide group via nucleophilic aromatic substitution (SNAr) at position 7.

Procedure :

- Activation : The tetrahydroisoquinoline intermediate is deprotonated with NaH in dry THF at −78°C.

- Sulfonation : 3,4-Dimethylbenzenesulfonyl chloride (1.5 equiv) is added, and the mixture is warmed to room temperature over 6 h.

Optimization Challenges :

- Regioselectivity : Position 7 is activated for electrophilic substitution due to electron-donating methoxy groups.

- Byproducts : Competitive sulfonation at position 6 is mitigated by steric hindrance.

Table 2 : Sulfonation Reaction Metrics

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −78°C → RT |

| Equivalents (Sulfonyl) | 1.5 |

| Yield | 76% |

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient), achieving >98% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.62 (s, 1H, NH), 3.12–2.98 (m, 4H, CH₂).

- HRMS : [M+H]⁺ calcd for C₂₅H₂₅N₂O₃S: 433.1589; found: 433.1592.

Table 3 : Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₄N₂O₃S |

| Molecular Weight | 432.54 g/mol |

| Melting Point | 182–184°C |

| Solubility | DMSO, CHCl₃ |

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, it is studied for its potential to modulate biological pathways, particularly those involved in inflammation and cancer.

Medicine: Medically, this compound is investigated for its therapeutic potential in treating inflammatory diseases, cancers, and viral infections.

Industry: In the industrial sector, it is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The exact mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide is not fully understood. studies suggest that it may work by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is involved in producing inflammatory mediators. It also inhibits protein kinases, which play a role in cancer cell growth and proliferation.

Comparison with Similar Compounds

Research Findings and Gaps

- Structural Insights: No crystallographic data for the target compound are cited, but methodologies in –2 suggest that its 3D structure could be resolved using SHELX programs .

- Synthetic Innovations: highlights novel cyclization reactions (e.g., hydrazine + ethyl acetate → oxadiazole), which could inspire alternative routes for functionalizing the tetrahydroisoquinoline core .

- Limitations : The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or industrial applications, necessitating extrapolation from structural analogs.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H26N2O3S

- Molecular Weight : 426.53 g/mol

- CAS Number : 955534-51-7

The structural formula indicates that it belongs to the class of sulfonamides and isoquinoline derivatives, which are known for various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized that the sulfonamide group may play a crucial role in enzyme inhibition or receptor modulation. The exact mechanisms are still under investigation, but preliminary studies suggest that it may influence pathways related to:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and cyclooxygenase (COX), which are critical in cellular metabolism and inflammation pathways .

- Neurotransmitter Modulation : Isoquinoline derivatives often exhibit effects on neurotransmitter systems, potentially impacting conditions such as depression and anxiety .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of related compounds. For instance, benzamide derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The specific compound's activity against pathogens such as Staphylococcus aureus and Escherichia coli needs further exploration through in vitro assays.

Anticancer Potential

Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. A study involving similar compounds demonstrated their ability to induce apoptosis in tumor cells through the modulation of signaling pathways . The sulfonamide moiety is believed to enhance this activity by facilitating interactions with cancer-related targets.

Case Studies

-

In Vitro Studies on Cell Lines

- A series of tests have been conducted using human cancer cell lines to evaluate the cytotoxicity of this compound. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent.

- Enzyme Inhibition Assays

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.